![molecular formula C10H13ClN2 B1415549 N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine CAS No. 1864669-95-3](/img/structure/B1415549.png)
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Overview
Description
Scientific Research Applications
Crystal Structure Analysis :
- The crystal structure of compounds related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine has been studied, providing insights into their molecular configurations which are crucial for understanding their chemical properties and potential applications in medicinal chemistry due to their antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Synthesis and Characterization :
- Research has been conducted on the synthesis and characterization of related compounds, which is fundamental for developing new pharmaceuticals and understanding their pharmacological properties. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers illustrates the importance of correct chemical identification in research chemicals (McLaughlin et al., 2016).
Biological Activity :
- Studies have been conducted to understand the biological activities of similar compounds. For example, compounds like 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines show moderate to weak fungicidal and insecticidal activity, which could have implications in agricultural and pharmaceutical applications (Chen & Shi, 2008, 2009).
Antimicrobial Activity :
- The antimicrobial activities of compounds with a structure similar to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine have been tested, showing effectiveness against various microorganisms. This research is pivotal for developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Synthesis and Reactivity Studies :
- The synthesis and reactivity of related compounds have been explored. Understanding these chemical reactions is essential for the development of new synthetic pathways and compounds with potential applications in various scientific fields (Shinkevich et al., 2008).
Cycloaddition Reactions :
- Cycloaddition reactions involving similar compounds have been investigated, which are important for creating new chemical entities and have potential applications in medicinal chemistry (Żmigrodzka et al., 2022).
Reaction Mechanisms and Theoretical Studies :
- Theoretical studies and investigation of reaction mechanisms of related compounds offer deeper understanding of their chemical behavior, which is crucial for designing new drugs and materials (Shin & Park, 2007).
Gold-Catalyzed Cycloisomerizations :
- Gold-catalyzed cycloisomerizations of compounds similar to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine have been studied, highlighting the potential for synthesizing novel organic compounds (Couty, Meyer, & Cossy, 2009).
Pharmacological Activity Studies :
- Research into the pharmacological activity of Schiff bases and azetidinones related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine provides insights into their potential as antidepressant and nootropic agents, crucial for drug discovery (Thomas et al., 2016).
Synthesis of Neonicotinoid Compounds :
- The synthesis of dihydropiperazine neonicotinoid compounds, which are structurally related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine, shows their potential application in the development of insecticides (Samaritoni et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-8(3-2-6-12-10)7-13-9-4-1-5-9/h2-3,6,9,13H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLCAZFJMLPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
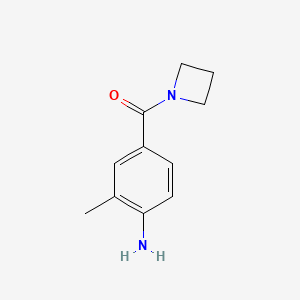
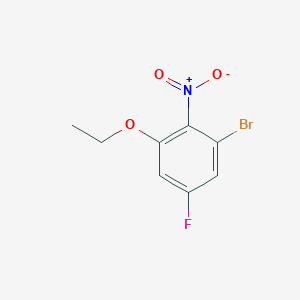

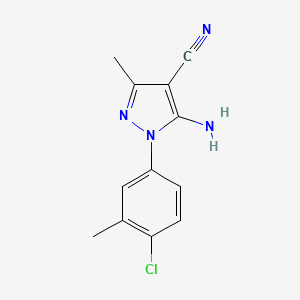
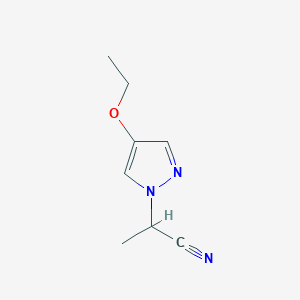

methylamine](/img/structure/B1415480.png)


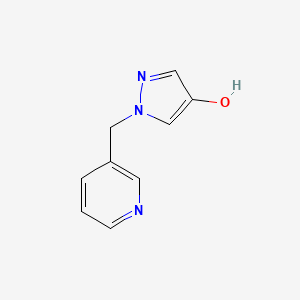
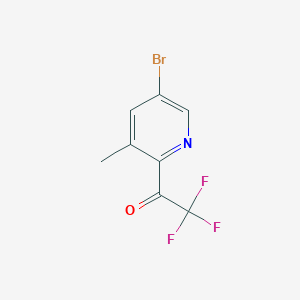
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)